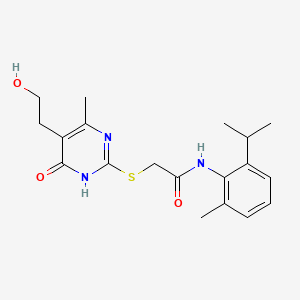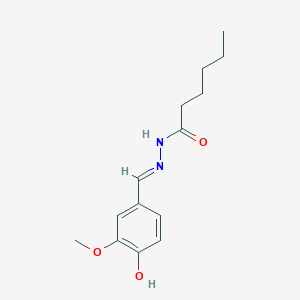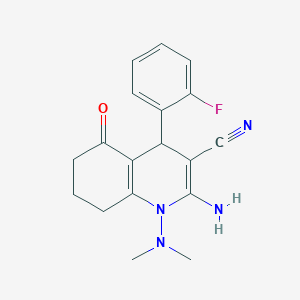![molecular formula C22H22ClN3O4 B5990181 2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B5990181.png)
2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a compound that combines two distinct chemical entities: 2-chloro-5-nitrobenzoic acid and 2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine The former is a benzoic acid derivative with a chlorine and nitro group, while the latter is a tetrahydroquinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
-
2-chloro-5-nitrobenzoic acid
Synthesis: This compound can be synthesized through the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Reaction Conditions: The nitration reaction is performed at temperatures around 0-5°C to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
-
2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine
Synthesis: This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the condensation of 2-methylcycloheptanone with aniline, followed by cyclization and reduction steps.
Reaction Conditions: The condensation reaction is typically carried out under acidic conditions, followed by cyclization using a suitable catalyst. The final reduction step can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
The industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle the exothermic reactions and hazardous reagents.
化学反应分析
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-chloro-5-nitrobenzoic acid can be oxidized to form 2-chloro-5-nitrobenzaldehyde.
Reduction: The nitro group in 2-chloro-5-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in 2-chloro-5-nitrobenzoic acid can be substituted with other nucleophiles, such as amines, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: 2-chloro-5-nitrobenzaldehyde.
Reduction: 2-chloro-5-aminobenzoic acid.
Substitution: Various N-substituted derivatives of 2-chloro-5-nitrobenzoic acid.
科学研究应用
Chemistry
Ligand Formation: 2-chloro-5-nitrobenzoic acid acts as a ligand and forms coordination polymers with metals like europium (Eu) and terbium (Tb), which exhibit luminescent properties.
Biology
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs like mesalamine.
Medicine
Anti-inflammatory Agents: 2-chloro-5-nitrobenzoic acid is a key intermediate in the synthesis of mesalamine, which is used to treat inflammatory bowel disease.
Industry
作用机制
The mechanism of action of 2-chloro-5-nitrobenzoic acid involves its interaction with specific molecular targets. For example, in the case of its use as an intermediate in the synthesis of mesalamine, the compound undergoes reduction to form the active drug, which inhibits the cyclooxygenase (COX) enzymes involved in the inflammatory process . The molecular targets include COX-1 and COX-2 enzymes, which are responsible for the production of pro-inflammatory prostaglandins.
相似化合物的比较
Similar Compounds
2-chlorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-chloro-2-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-hydroxy-5-nitrobenzoic acid: Contains a hydroxyl group instead of a chlorine atom, affecting its chemical properties and reactivity.
Uniqueness
2-chloro-5-nitrobenzoic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of unique derivatives. Its ability to form luminescent coordination polymers with metals like europium and terbium further distinguishes it from similar compounds .
属性
IUPAC Name |
2-chloro-5-nitrobenzoic acid;2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.C7H4ClNO4/c1-10-7-8-14-12(9-10)15(16)11-5-3-2-4-6-13(11)17-14;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h7-9H,2-6H2,1H3,(H2,16,17);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSNTOBNZCAFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCCC3=C2N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5990105.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B5990110.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5990125.png)
![1-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B5990139.png)
![methyl 4-chloro-3-[(E)-hydroxyiminomethyl]-4-(4-methylphenyl)but-3-enoate](/img/structure/B5990141.png)
![6,8-Dimethyl-3-[(1-methyl-5-oxopyrrolidin-2-yl)methyl]quinazolin-4-one](/img/structure/B5990148.png)
![7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5990152.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5990157.png)

![N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE](/img/structure/B5990167.png)
![4'-METHYL-2'-(MORPHOLIN-4-YL)-2-(PHENYLAMINO)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B5990173.png)

![2-({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B5990186.png)
